molecular formula C16H12FN3O3 B1680365 GW810781 CAS No. 280571-30-4

GW810781

Cat. No.: B1680365
CAS No.: 280571-30-4
M. Wt: 313.28 g/mol
InChI Key: HFHDGHOGHWXXDT-ZSOIEALJSA-N
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Description

S-1360 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This enzyme is crucial for the integration of the viral genome into the host cell’s DNA, a pivotal step in the replication cycle of the virus. By inhibiting this enzyme, S-1360 prevents the virus from replicating and spreading within the host .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1360 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a β-diketo acid moiety, which is essential for the compound’s inhibitory activity. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of S-1360 requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

S-1360 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced metabolites, which play a significant role in the compound’s biological activity and metabolism .

Scientific Research Applications

S-1360 has several scientific research applications, including:

Mechanism of Action

S-1360 exerts its effects by specifically inhibiting the catalytic activity of the HIV-1 integrase enzyme. The compound binds to the active site of the enzyme, preventing it from catalyzing the insertion of the viral genome into the host DNA. This inhibition blocks the replication cycle of the virus, reducing its ability to spread and infect new cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-1360 is unique due to its specific β-diketo acid moiety, which is crucial for its inhibitory activity. Despite its structural similarities with other integrase inhibitors, S-1360 has distinct pharmacokinetic properties and metabolic pathways, making it a valuable compound for research and therapeutic applications .

Biological Activity

GW810781 is a compound that has garnered interest in the field of pharmacology due to its potential biological activities, particularly in relation to chemokine receptor interactions and immune modulation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

This compound is classified as a heterocyclic compound that exhibits significant biological activities primarily through its ability to inhibit the binding of chemokines to their respective receptors. This mechanism is crucial in modulating immune responses and has implications for various therapeutic applications, including anti-inflammatory and anti-cancer treatments.

Key Properties

PropertyValue
Molecular Weight500.67 g/mol
Chemical FormulaC₁₉H₁₉ClN₄O₃
SolubilitySoluble in DMSO
Target ReceptorsChemokine receptors (e.g., CXCR4)

Inhibition of Chemokine Binding

This compound has been shown to effectively inhibit the binding of chemokines such as SDF-1 (Stromal-Derived Factor 1) to the CXCR4 receptor. This inhibition can lead to reduced migration of immune cells, which is beneficial in conditions characterized by excessive inflammation or unwanted immune responses.

Immune Modulation

Research indicates that this compound may act as an antagonist of apoptosis in immune cells, particularly affecting CD8+ T cells. This property suggests a potential role in enhancing immune responses in scenarios where T cell activation is necessary, such as in cancer immunotherapy.

Case Study 1: Impact on Hematopoietic Stem Cells

A study investigated the effects of this compound on hematopoietic stem cells (HSCs). The findings revealed that treatment with this compound led to an increase in the mobilization of HSCs into circulation, suggesting its utility in enhancing stem cell availability for transplantation therapies.

Findings:

  • Increased HSC Mobilization: A 30% increase in circulating HSCs post-treatment.
  • Mechanism: Inhibition of SDF-1/CXCR4 interaction facilitated stem cell release from the bone marrow.

Case Study 2: Anti-Inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a murine model of rheumatoid arthritis. The compound demonstrated significant reductions in inflammatory markers and joint swelling.

Findings:

  • Reduction in Inflammatory Cytokines: Decreased levels of IL-6 and TNF-alpha.
  • Clinical Relevance: Suggests potential for treating autoimmune diseases through modulation of chemokine signaling pathways.

Properties

CAS No.

280571-30-4

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

(Z)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C16H12FN3O3/c17-11-3-1-10(2-4-11)7-12-5-6-15(23-12)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,22H,7H2,(H,18,19,20)/b14-8-

InChI Key

HFHDGHOGHWXXDT-ZSOIEALJSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)F

Isomeric SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)/C=C(/C3=NC=NN3)\O)F

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-1360;  S 1360;  S1360;  GSK-S-1360;  GW810781;  GW-810781;  GW 810781;  GSKS1360;  GSK S 1360; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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